

Difluoroacetic Anhydride: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoroacetic anhydride*

Cat. No.: *B1304688*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetic anhydride ((CF₂HCO)₂O), a halogenated carboxylic acid anhydride, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a difluoroacetylating agent allows for the introduction of the difluoroacetyl moiety into various molecular scaffolds, a strategy often employed to enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the accurate design of chemical processes. This technical guide provides an in-depth overview of the boiling point and density of **difluoroacetic anhydride**, including a critical evaluation of reported values, detailed experimental methodologies for their determination, and a summary of a common synthetic route.

Physical Properties: A Critical Evaluation

The accurate determination and reporting of the physical properties of chemical compounds are essential for reproducible scientific research and process development. In the case of **difluoroacetic anhydride**, a review of commercially available data and literature reveals some discrepancies in the reported values for its boiling point and density.

Boiling Point

There are two primary ranges reported for the boiling point of **difluoroacetic anhydride**: 94 °C and 125-127 °C. This discrepancy can be attributed to the pressure at which the measurements were conducted. The lower boiling point of 94 °C is likely the value at a reduced pressure, a common practice for the distillation of compounds that may be sensitive to higher temperatures. One source that reports a boiling point of 94 °C also lists a vapor pressure of 49 mmHg at 25 °C, which is consistent with a substance that would boil at a lower temperature under vacuum. The higher range of 125-127 °C is understood to be the boiling point at or near atmospheric pressure. It is crucial for researchers to consider the pressure conditions when interpreting and applying these values in their experimental setups.

Density

The density of **difluoroacetic anhydride** is reported with some variation, with common values being 1.4 g/mL and 1.6 g/cm³. While these values are relatively close, the difference can be significant for precise quantitative work. The value of 1.60 g/cm³ at 20 °C is frequently cited by major chemical suppliers.^[1] Variations in reported densities can arise from differences in the temperature at which the measurement was taken, the purity of the sample, and the experimental method employed.

Data Presentation

For clarity and ease of comparison, the physical properties of **difluoroacetic anhydride** are summarized in the table below.

Physical Property	Reported Value(s)	Conditions/Notes
Boiling Point	125-127 °C ^{[1][2][3]}	At or near atmospheric pressure.
94 °C ^{[4][5]}	Likely at reduced pressure.	
Density	1.60 g/cm ³ ^[1]	At 20 °C.
1.4 g/mL ^{[2][5]}	Temperature not always specified.	

Experimental Protocols

To ensure accuracy and reproducibility, the determination of physical properties such as boiling point and density should follow standardized experimental protocols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a reactive compound like **difluoroacetic anhydride**, distillation is the most common method for determining the boiling point.

Methodology:

- Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For measurements at reduced pressure, a vacuum pump and a manometer are connected to the system.
- Sample Preparation: The **difluoroacetic anhydride** sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Heating: The flask is gently heated using a heating mantle.
- Equilibrium and Measurement: The temperature is recorded when the liquid is boiling steadily and the condensing vapor on the thermometer bulb is in equilibrium with the vapor. This temperature is the boiling point at the recorded pressure. For atmospheric pressure measurements, the barometric pressure should be noted. For reduced pressure measurements, the pressure is controlled and monitored with the vacuum pump and manometer.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Methodology:

- Pycnometer Preparation: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed ($m_{\text{pycnometer}}$).

- Sample Filling: The pycnometer is filled with **difluoroacetic anhydride**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- Weighing: The filled pycnometer is weighed (m_{total}).
- Volume Calibration: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). The filled pycnometer is weighed again ($m_{\text{reference}}$).
- Calculation:
 - The mass of the **difluoroacetic anhydride** is calculated: $m_{\text{anhydride}} = m_{\text{total}} - m_{\text{pycnometer}}$.
 - The volume of the pycnometer is determined using the reference liquid: $V = (m_{\text{reference}} - m_{\text{pycnometer}}) / \rho_{\text{reference}}$.
 - The density of the **difluoroacetic anhydride** is then calculated: $\rho_{\text{anhydride}} = m_{\text{anhydride}} / V$.

Synthesis of Difluoroacetic Anhydride: An Experimental Workflow

Difluoroacetic anhydride is commonly synthesized by the dehydration of difluoroacetic acid using a strong dehydrating agent, such as phosphorus pentoxide (P_2O_5).^{[6][7][8][9]} The following diagram illustrates a typical experimental workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **difluoroacetic anhydride**.

Conclusion

A precise understanding of the physical properties of **difluoroacetic anhydride** is fundamental for its effective and safe use in research and development. This guide has provided a critical analysis of the reported boiling point and density, highlighting the importance of considering experimental conditions. The detailed protocols for the determination of these properties offer a framework for obtaining accurate and reliable data. Furthermore, the illustrated synthetic workflow provides a clear overview of a common preparative method. For professionals in drug development and other scientific fields, this comprehensive information serves as a valuable resource for the successful application of this important chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difluoroacetic Anhydride | 401-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 401-67-2 Cas No. | Difluoroacetic anhydride | Matrix Scientific [matrixscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. DIFLUOROACETIC ANHYDRIDE | 401-67-2 [chemicalbook.com]
- 5. DIFLUOROACETIC ANHYDRIDE CAS#: 401-67-2 [m.chemicalbook.com]
- 6. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijraset.com [ijraset.com]
- To cite this document: BenchChem. [Difluoroacetic Anhydride: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304688#physical-properties-of-difluoroacetic-anhydride-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com